Ethyl 4-amino-2-nitrobenzoate

Beschreibung

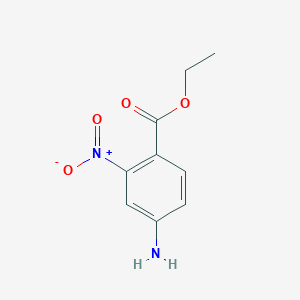

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-amino-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMQIQZTFBDFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628574 | |

| Record name | Ethyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84228-46-6 | |

| Record name | Ethyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Ethyl 4-amino-2-nitrobenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-amino-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive framework for the (C₉H₁₀N₂O₄), a key intermediate in the development of pharmaceuticals and specialized dyes.[1] We present a detailed, field-proven protocol based on the Fischer esterification of 4-amino-2-nitrobenzoic acid, elucidating the chemical principles that govern the reaction. Furthermore, this guide establishes a self-validating system for product confirmation through a multi-pronged characterization strategy, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable compound.

Strategic Overview: Synthesis Pathway

The synthesis of this compound is most efficiently achieved via the direct esterification of 4-amino-2-nitrobenzoic acid with ethanol. The method of choice is the Fischer esterification, a classic and robust acid-catalyzed reaction.[2] This approach is favored for its operational simplicity and the use of readily available, cost-effective reagents.

The core principle involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[3] The reaction is reversible, and to ensure a high yield, the equilibrium is deliberately shifted toward the product side in accordance with Le Chatelier's Principle. This is accomplished by using the alcohol as both the reactant and the solvent (a large excess) and heating the mixture under reflux.[3]

An important consideration for the esterification of aminobenzoic acids is the basicity of the amino group. This group readily reacts with the acid catalyst, forming an ammonium salt and effectively quenching the catalyst's activity.[3] Therefore, a stoichiometric amount of acid is required—enough to both protonate the amino group and to leave a sufficient catalytic amount to promote the esterification.[3][4]

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Synthetic Chemistry

Ethyl 4-amino-2-nitrobenzoate is an aromatic organic compound with the molecular formula C₉H₁₀N₂O₄.[1] Its structure, featuring a benzene ring substituted with an amino group, a nitro group, and an ethyl ester, makes it a valuable intermediate in various synthetic pathways. The strategic placement of these functional groups offers multiple reaction sites, allowing for the construction of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and safe handling. While direct experimental data for this specific isomer is not extensively reported in publicly available literature, this guide will draw upon established principles and data from closely related analogs to provide a robust and practical resource.

Molecular and Chemical Identity

A clear understanding of the fundamental identifiers of a compound is the cornerstone of any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 84228-46-6 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3 | [1] |

| Synonyms | 4-Amino-2-nitrobenzoic acid ethyl ester, Benzoic acid, 4-amino-2-nitro-, ethyl ester | [1][3] |

Chemical Structure:

References

Ethyl 4-amino-2-nitrobenzoate CAS number and molecular structure

An In-Depth Technical Guide to Ethyl 4-amino-2-nitrobenzoate: Synthesis, Properties, and Applications in Drug Development

Introduction

This compound is an aromatic compound of significant interest to the chemical and pharmaceutical industries. Its bifunctional nature, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a benzoate scaffold, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its physicochemical properties, and its potential applications, particularly as an intermediate in drug discovery and development.

1. Core Identification and Molecular Structure

At its core, this compound is a substituted benzoic acid ester. The strategic placement of the amino and nitro groups on the benzene ring dictates its reactivity and potential as a precursor in complex molecular architectures.

-

IUPAC Name: this compound[2]

-

Synonyms: 4-Amino-2-nitro-benzoic acid ethyl ester, 4-Amino-2-nitrobenzoic acid ethyl ester[1][3]

The molecular structure consists of a central benzene ring substituted with an ethyl ester group at position 1, a nitro group at position 2, and an amino group at position 4.

Caption: Molecular structure of this compound.

2. Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Weight | 210.19 g/mol | [2] |

| Physical Form | Solid | [3] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

3. Synthesis of this compound

A robust and reproducible synthesis protocol is paramount for obtaining high-purity material for research and development. The synthesis of this compound can be efficiently achieved via Fischer esterification of the corresponding carboxylic acid, 4-amino-2-nitrobenzoic acid. This method is well-established for the synthesis of related aromatic esters, such as ethyl 4-nitrobenzoate.[2][4]

3.1. Proposed Synthetic Pathway

References

- 1. This compound | C9H10N2O4 | CID 22832069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 3. Ethyl 4-[(4-nitrobenzoyl)amino]benzoate | C16H14N2O5 | CID 744546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 4-amino-2-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of Ethyl 4-amino-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of these physicochemical properties in drug development and manufacturing, this document offers a detailed exploration of the theoretical principles and practical methodologies for their assessment. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide establishes a robust framework for researchers to determine these parameters. This is achieved by presenting established experimental protocols, discussing the anticipated behavior based on the compound's structural analogues, and providing illustrative data to guide experimental design and data interpretation. The core objective is to equip researchers with the necessary tools and insights to effectively characterize this compound, ensuring its optimal use in downstream applications.

Introduction: The Pivotal Role of Preformulation Studies

In the journey of a new chemical entity from discovery to a viable drug product, preformulation studies represent a critical and foundational phase.[1][2] These investigations delve into the intrinsic physical and chemical properties of a drug candidate, providing the essential knowledge required to design stable, effective, and manufacturable dosage forms.[3][4] Among the most crucial of these properties are solubility and stability.

Solubility directly influences the bioavailability of a drug, governing the rate and extent to which the active pharmaceutical ingredient (API) can be absorbed into the systemic circulation to elicit its therapeutic effect.[5] Poor solubility is a significant hurdle in drug development, often leading to suboptimal drug exposure and therapeutic failure. The choice of an appropriate solvent system during synthesis, purification, and formulation is therefore paramount and is dictated by the solubility profile of the compound.

Equally critical is the chemical stability of the API. Degradation of the drug substance can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf life.[5] Understanding the degradation pathways and kinetics under various stress conditions is mandated by regulatory agencies and is essential for developing a robust formulation with an acceptable shelf life.[5]

This guide focuses on this compound (CAS 84228-46-6), a nitroaromatic compound with the molecular formula C₉H₁₀N₂O₄.[6] Its structure, featuring an ester functional group, an amino group, and a nitro group on a benzene ring, suggests a complex interplay of factors governing its solubility and stability. This document will provide a comprehensive overview of these properties in the context of organic solvents, which are integral to its synthesis, purification, and potential formulation into non-aqueous dosage forms.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [6] |

| Molecular Weight | 210.19 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 84228-46-6 | [6] |

A visual representation of the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Solubility in Organic Solvents: A Predictive and Experimental Approach

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. It is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure. For this compound, the presence of polar functional groups (amino, nitro, and ester) and a nonpolar benzene ring suggests a nuanced solubility profile.

Theoretical Considerations and Predictive Insights

The principle of "like dissolves like" provides a fundamental, albeit qualitative, prediction of solubility. The polarity of this compound, arising from its functional groups, suggests that it will exhibit greater solubility in polar organic solvents compared to nonpolar ones.

-

Protic vs. Aprotic Solvents: The amino group can act as a hydrogen bond donor, while the nitro and ester groups can act as hydrogen bond acceptors. This suggests that the compound may have favorable interactions with both protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide).

-

Influence of Functional Groups: The nitro and amino groups on the aromatic ring can participate in dipole-dipole interactions and hydrogen bonding, enhancing solubility in polar solvents. The ethyl ester group contributes to both polarity and lipophilicity.

-

Temperature Effects: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[5] This is an important consideration for processes such as recrystallization.

For a closely related compound, Ethyl 4-nitrobenzoate , it is reported to be generally soluble in organic solvents such as ethanol and acetone, with its solubility increasing with temperature.[5] While the addition of an amino group in this compound will alter the polarity and hydrogen bonding capacity, the general trend of good solubility in polar organic solvents is expected to hold.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, dimethyl sulfoxide) of analytical grade

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to individual vials containing a known volume of each selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve must be prepared using standard solutions of known concentrations.

-

Data Presentation:

The results should be presented in a clear and concise table, expressing solubility in units such as mg/mL or mol/L.

Illustrative Solubility Data for a Structurally Related Compound (4-Nitrobenzoic Acid)

| Solvent | Temperature (°C) | Solubility (mol/L) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

Note: The above table is a template. Researchers should populate it with their experimentally determined values.

Caption: Workflow for equilibrium solubility determination.

Stability in Organic Solvents: Unveiling Degradation Pathways

The stability of this compound in organic solvents is a critical parameter that influences its storage, handling, and the shelf-life of any formulated product. Degradation can occur through several mechanisms, including hydrolysis, photolysis, thermolysis, and oxidation.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

-

Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of acidic or basic catalysts, to yield 4-amino-2-nitrobenzoic acid and ethanol. The rate of hydrolysis is dependent on the pH (if water is present), temperature, and the nature of the solvent.

-

Oxidation of the Amino Group: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products. The presence of oxidizing agents or exposure to light and air can promote this process.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common transformation for nitroaromatic compounds.

-

Photodegradation: Aromatic nitro compounds are often photolabile. Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products. A study on the UV-activated persulfate oxidation of a similar compound, Ethyl 4-aminobenzoate, identified several hydroxylated and other degradation intermediates.[3]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are an indispensable tool for elucidating the potential degradation pathways and identifying the degradation products of a drug substance.[1] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine handling and storage.

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Selected organic solvents

-

Hydrochloric acid (for acidic hydrolysis)

-

Sodium hydroxide (for basic hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

-

Photostability chamber

-

Oven for thermal stress testing

-

Validated stability-indicating HPLC method

Procedure:

The following stress conditions should be applied to solutions of this compound in a suitable organic solvent (and in some cases, with the addition of aqueous media). A control sample (unstressed) should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis:

-

Treat the sample solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl).

-

Heat the solution (e.g., at 60 °C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Treat the sample solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH).

-

Keep the solution at room temperature or heat gently for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the solution at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C) for a defined period.

-

-

Photodegradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis:

All stressed samples, along with the control, should be analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis of the main peak in the stressed samples is essential to demonstrate the specificity of the method.

Caption: Overview of a forced degradation study.

Conclusion

The solubility and stability of this compound in organic solvents are critical parameters that profoundly impact its suitability and performance in pharmaceutical development. This technical guide has provided a comprehensive framework for understanding and evaluating these properties. While a lack of direct quantitative data in the public domain necessitates an experimental approach, the theoretical principles and detailed protocols presented herein offer a clear path forward for researchers.

By systematically determining the solubility profile and investigating the degradation pathways through forced degradation studies, scientists can make informed decisions regarding solvent selection for synthesis and formulation, establish appropriate storage and handling conditions, and develop robust analytical methods for quality control. The insights gained from these studies are not merely academic; they are fundamental to the successful translation of a promising chemical entity into a safe and effective medicine. It is our hope that this guide will serve as a valuable resource for those working with this compound, fostering a deeper understanding of its physicochemical behavior and facilitating its journey through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C9H10N2O4 | CID 22832069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

literature review on the discovery and history of Ethyl 4-amino-2-nitrobenzoate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Shadow of Benzocaine

In the vast landscape of aromatic compounds, many molecules, despite their utility, remain in the shadow of their more famous relatives. Ethyl 4-amino-2-nitrobenzoate is one such compound. While its isomer, Ethyl 4-aminobenzoate, better known as the topical anesthetic Benzocaine, enjoys widespread recognition, this compound serves a quieter but significant role as a versatile intermediate in the synthesis of a range of organic molecules, from complex dyes to potential pharmaceutical agents. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, characterization, and applications for professionals in the chemical and pharmaceutical sciences.

The history of this compound is not one of a singular breakthrough discovery but rather an evolution of synthetic methodologies developed for its chemical class. Its emergence is intrinsically linked to the advancements in aromatic chemistry, particularly the manipulation of nitro and amino groups on a benzene ring, a cornerstone of 20th-century organic synthesis. This guide will illuminate the scientific principles and experimental logic that underpin the preparation and use of this important, yet often overlooked, chemical building block.

The Genesis of a Molecule: A History Forged in Synthesis

The precise first synthesis of this compound is not prominently documented in the annals of chemical history, a common fate for many useful but non-bioactive intermediates. Its discovery was likely a logical extension of the extensive research into substituted nitrobenzoic acids and their esters that flourished in the late 19th and early 20th centuries. The primary impetus for the synthesis of such compounds was the burgeoning dye industry and the quest for novel pharmaceutical agents.

The historical synthesis of this compound can be logically deduced from the established synthetic routes for related compounds. Two primary pathways emerge from the historical and modern literature:

-

Esterification of 4-amino-2-nitrobenzoic acid: This is the most direct route, where the carboxylic acid of 4-amino-2-nitrobenzoic acid is reacted with ethanol in the presence of an acid catalyst. The synthesis of the precursor, 4-amino-2-nitrobenzoic acid, would have been the initial challenge for early chemists.

-

Selective Reduction of a Dinitro Precursor: A plausible alternative route involves the synthesis of a dinitrobenzoic acid ester followed by the selective reduction of one of the two nitro groups. This approach would have required a nuanced understanding of the directing effects of substituents on the benzene ring and the development of selective reducing agents.

The development of these synthetic strategies was not arbitrary. The choice of reagents and reaction conditions was guided by an ever-deepening understanding of reaction mechanisms and the electronic properties of the molecules involved. For instance, the Fischer esterification, a classic acid-catalyzed esterification method, would have been a primary choice for the first pathway. For the second, the selective reduction would have relied on reagents and conditions that could differentiate between the two nitro groups based on their electronic environment.

Core Synthetic Pathways: From Precursor to Product

The synthesis of this compound is a testament to the elegance and power of multi-step organic synthesis. The following sections provide a detailed examination of the key synthetic methodologies, complete with experimental protocols and a discussion of the underlying chemical principles.

Pathway 1: Esterification of 4-amino-2-nitrobenzoic Acid

This pathway is conceptually straightforward and is often the preferred method in modern laboratory settings due to the commercial availability of the starting material.

Conceptual Workflow:

Caption: Fischer Esterification of 4-amino-2-nitrobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative example of the synthesis of this compound via Fischer esterification.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-amino-2-nitrobenzoic acid | 182.14 | 10.0 g | 0.055 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sulfuric acid (concentrated) | 98.08 | 2.0 mL | - |

| Sodium bicarbonate (saturated solution) | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g of 4-amino-2-nitrobenzoic acid and 100 mL of absolute ethanol.

-

Swirl the flask to dissolve the solid.

-

Carefully add 2.0 mL of concentrated sulfuric acid dropwise to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from ethanol or by column chromatography.

Causality in Experimental Choices:

-

Excess Ethanol: The use of excess ethanol serves both as a solvent and as a reagent, driving the equilibrium of the reversible Fischer esterification towards the product side according to Le Chatelier's principle.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Neutralization with Sodium Bicarbonate: This step is crucial to remove the sulfuric acid catalyst and any unreacted 4-amino-2-nitrobenzoic acid, which would otherwise co-precipitate with the product.

-

Extraction and Drying: These standard workup procedures are essential for isolating the product from the aqueous reaction mixture and removing any residual water.

Pathway 2: Synthesis from 2,4-Dinitrobenzoic Acid

This pathway represents a more classical approach that might have been employed before the widespread availability of 4-amino-2-nitrobenzoic acid. It involves the initial synthesis of a dinitro precursor followed by a selective reduction.

Conceptual Workflow:

Caption: Synthesis via selective reduction of Ethyl 2,4-dinitrobenzoate.

Experimental Protocol: Selective Reduction

This protocol outlines a method for the selective reduction of the nitro group at the 4-position of Ethyl 2,4-dinitrobenzoate. The choice of reducing agent is critical for achieving selectivity.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,4-dinitrobenzoate | 240.16 | 10.0 g | 0.042 |

| Sodium sulfide nonahydrate | 240.18 | 10.0 g | 0.042 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of Ethyl 2,4-dinitrobenzoate in 100 mL of ethanol.

-

In a separate beaker, dissolve 10.0 g of sodium sulfide nonahydrate in 50 mL of water.

-

Slowly add the sodium sulfide solution to the ethanolic solution of Ethyl 2,4-dinitrobenzoate with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The color of the solution will change as the reaction progresses. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of cold water.

-

The product, this compound, will precipitate out of the solution.

-

Filter the precipitate and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Causality in Experimental Choices:

-

Sodium Sulfide as a Selective Reducing Agent: Sodium sulfide is a classic reagent for the selective reduction of one nitro group in the presence of another. The selectivity arises from the fact that the nitro group at the 4-position is more sterically accessible and is activated by the electron-withdrawing ester group at the 1-position, making it more susceptible to nucleophilic attack by the sulfide ion.

-

Ethanol/Water Solvent System: This solvent mixture is used to dissolve both the organic substrate and the inorganic reducing agent, allowing for a homogeneous reaction to occur.

Applications: A Versatile Building Block

This compound's primary value lies in its role as a chemical intermediate. The presence of three distinct functional groups—an amino group, a nitro group, and an ester—on the aromatic ring provides a rich platform for further chemical transformations.

-

Dye Synthesis: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes, a class of compounds known for their vibrant colors.

-

Pharmaceutical Synthesis: The molecule serves as a scaffold for the synthesis of more complex heterocyclic compounds with potential biological activity. The amino and nitro groups can be further modified or used as handles to introduce other functionalities.

-

Materials Science: The compound can be used in the synthesis of polymers and other materials where its specific electronic and structural properties are desired.

Conclusion: An Enduring Legacy in Synthesis

While this compound may not have a celebrated history of its own, its existence and utility are a direct consequence of the foundational principles of organic synthesis developed over the last century. Its preparation, whether through direct esterification or selective reduction, showcases the ingenuity of chemists in manipulating molecular structures to create valuable new compounds. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of the synthesis and reactivity of such intermediates is not just a matter of historical curiosity but a practical necessity for the design and execution of novel synthetic strategies. The quiet history of this compound is a reminder that in the world of chemistry, even the most unassuming molecules can play a pivotal role in the creation of the materials and medicines that shape our world.

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-amino-2-nitrobenzoate (C₉H₁₀N₂O₄, Molar Mass: 210.19 g/mol [1]), a key intermediate in various synthetic pathways. The structural elucidation of this molecule is paramount for ensuring reaction success and purity of downstream products. This document synthesizes predicted data with empirical evidence from analogous structures to offer a comprehensive spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Rationale

The unique arrangement of the ethoxycarbonyl, amino, and nitro groups on the benzene ring dictates a distinct spectroscopic fingerprint. The electron-donating nature of the amino group and the electron-withdrawing properties of the nitro and ester functionalities create a complex electronic environment, which is reflected in the chemical shifts and absorption frequencies observed.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum of this compound is anticipated to display characteristic signals for both the aromatic and aliphatic protons. The substitution pattern on the benzene ring will result in a distinct splitting pattern for the aromatic protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | d | 1H | H-3 | The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded aromatic proton. |

| ~7.5-7.7 | dd | 1H | H-5 | This proton is ortho to the ester group and meta to the nitro group, leading to an intermediate chemical shift. |

| ~6.8-7.0 | d | 1H | H-6 | The proton ortho to the electron-donating amino group will be the most shielded aromatic proton. |

| ~6.0-6.5 | br s | 2H | -NH₂ | The protons of the amino group typically appear as a broad singlet and are exchangeable with D₂O. |

| 4.34 | q | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |

| 1.37 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are in a typical aliphatic region. |

Experimental Workflow for NMR Analysis:

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the ester is significantly deshielded. |

| ~150 | C -NH₂ | The carbon attached to the amino group is shielded relative to the other substituted aromatic carbons. |

| ~140 | C -NO₂ | The carbon bearing the nitro group is deshielded due to the strong electron-withdrawing effect. |

| ~132 | C -CO₂Et | The ipso-carbon of the ester group. |

| ~125 | C -5 | Aromatic CH carbon. |

| ~118 | C -3 | Aromatic CH carbon. |

| ~115 | C -6 | Aromatic CH carbon, shielded by the amino group. |

| 61.9 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester. |

| 14.2 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amine, nitro, and ester groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3500 | Medium | -NH₂ | Asymmetric N-H stretch |

| 3300-3400 | Medium | -NH₂ | Symmetric N-H stretch |

| ~1715 | Strong, Sharp | Ester C=O | Carbonyl stretch[2] |

| ~1520 | Strong | -NO₂ | Asymmetric N-O stretch[2] |

| ~1350 | Strong | -NO₂ | Symmetric N-O stretch |

| ~1250 | Strong | C-O | Ester C-O stretch |

Self-Validation through IR: The presence of sharp, strong bands in the specified regions for the N-H, C=O, and N-O stretches provides a high degree of confidence in the presence of the amino, ester, and nitro functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Expected Fragmentation Pattern:

| m/z | Proposed Fragment | Rationale |

| 210 | [M]⁺ | Molecular ion peak. |

| 181 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 165 | [M - NO₂]⁺ | Loss of the nitro group. |

| 164 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters.[3] |

| 136 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 164 fragment. |

| 103 | [Fragment] | A fragment ion corresponding to the isomer Ethyl 2-amino-4-nitrobenzoate.[3] |

Logical Fragmentation Pathway:

Caption: A primary fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. By understanding the predicted spectroscopic data and the rationale behind it, researchers can confidently identify this compound and assess its purity, ensuring the integrity of their synthetic and developmental endeavors.

References

understanding the electronic effects of substituents in Ethyl 4-amino-2-nitrobenzoate

An In-depth Technical Guide to the Electronic Effects of Substituents in Ethyl 4-amino-2-nitrobenzoate

Authored by a Senior Application Scientist

Introduction: The Benzene Ring as an Electronic Playground

For researchers and professionals in drug development, understanding the subtle interplay of electronic effects within a molecule is paramount. These effects govern a molecule's reactivity, its interaction with biological targets, and its overall physicochemical properties. The substituted benzene ring serves as a classic and powerful model for studying these interactions. The delocalized π-electron system of the ring is highly sensitive to the electron-donating or electron-withdrawing nature of its substituents. This guide provides an in-depth analysis of these principles as exemplified by this compound, a molecule where competing electronic effects create a unique chemical personality.

At the heart of this analysis are two fundamental electronic effects: the Inductive Effect (I) and the Resonance Effect (R) (also known as the Mesomeric Effect, M).

-

Inductive Effect: This is a through-sigma-bond effect, driven by the electronegativity difference between atoms. It weakens with distance.[1][2][3]

-

Resonance Effect: This is a through-pi-bond (π) effect, involving the delocalization of electrons between a substituent and the aromatic ring. It is transmitted throughout the π-system, primarily influencing the ortho and para positions.[1][3][4]

This guide will dissect the individual contributions of the amino, nitro, and ethyl ester groups in this compound, culminating in a holistic view of the molecule's electronic landscape.

Part 1: Deconstructing the Substituents

The overall electronic character of this compound is a direct consequence of the vector sum of the electronic effects of its three distinct substituents. Each group exerts both inductive and resonance effects, the balance of which determines its net influence on the aromatic ring.

The Amino Group (-NH₂): A Potent Electron Donor

Located at the C4 position, the amino group is a powerful activating group.[5] This is the result of two opposing forces:

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, so it withdraws electron density from the ring through the C-N sigma bond. This is a relatively weak effect.[6]

-

Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system.[4][7] This is a very strong electron-donating effect that significantly increases the electron density of the ring, particularly at the ortho (C3, C5) and para (C1) positions relative to the amino group.[8]

The +R effect of the amino group overwhelmingly dominates its -I effect, making it a strong net electron-donating and ring-activating group.[3][9]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.atmos.umd.edu [www2.atmos.umd.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Landscape of Ethyl 4-amino-2-nitrobenzoate: A Technical Guide to Commercial Availability and Purity Assessment

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on a Key Synthetic Intermediate

In the intricate tapestry of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. Ethyl 4-amino-2-nitrobenzoate (CAS 84228-46-6), a seemingly niche chemical entity, serves as a critical building block in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications.[1] Its molecular structure, featuring an amino group, a nitro group, and an ethyl ester, presents a unique combination of reactive sites, making it a versatile synthon. However, harnessing its full potential requires a thorough understanding of its commercial landscape and the stringent purity requirements essential for downstream applications. This guide provides an in-depth analysis of the commercial availability of this compound and a comprehensive overview of the analytical methodologies required to ascertain its purity, ensuring the integrity and reproducibility of your research.

I. Commercial Availability: Sourcing and Purity Considerations

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale needs. The typical purities offered generally fall into two categories: ≥95% and ≥98%. The choice of grade is contingent upon the sensitivity of the subsequent synthetic steps and the impurity profile of the specific batch. For early-stage discovery and process development, a 95% purity may suffice, whereas for later-stage development and GMP-compliant syntheses, a purity of ≥98% or higher is advisable.

Below is a comparative table of representative suppliers and their stated purities for this compound. It is crucial to note that this information is subject to change, and direct inquiry with the suppliers for the latest specifications and a certificate of analysis is always recommended.

| Supplier | Stated Purity | CAS Number | Noteworthy Information |

| Capot Chemical Co., Ltd. | - | 84228-46-6 | Provides a range of related nitro- and amino-benzoate derivatives.[2] |

| CymitQuimica | Min. 95% | 84228-46-6 | Offers the product under the "Indagoo" brand.[3][4] |

| CP Lab Safety | 95% | 84228-46-6 | Specifies the product is for laboratory use.[5] |

| ChemScene | ≥98% | 55204-24-5 (Isomer) | While for an isomer, it indicates the availability of high-purity related compounds.[6] |

| MySkinRecipes | ≥95% | 84228-46-6 | Mentions its use as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] |

| Reagentia | - | 84228-46-6 | Offers various package sizes.[7][8] |

| ChemicalBook | - | 84228-46-6 | Lists multiple suppliers.[9] |

II. Synthesis and Potential Impurities: A Mechanistic Insight

A definitive, published synthesis protocol specifically for this compound can be elusive in readily available literature. However, based on established organic chemistry principles and published procedures for analogous compounds, a reliable synthetic route can be proposed. This understanding is critical for anticipating potential impurities.

The most plausible synthetic pathway involves a two-step process:

-

Esterification of 4-amino-2-nitrobenzoic acid.

-

Alternatively, nitration of ethyl 4-aminobenzoate, though this may lead to isomeric impurities.

A more controlled and likely route is the esterification of 4-amino-2-nitrobenzoic acid.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Potential Impurities:

Understanding the synthetic route allows for a proactive approach to identifying and controlling impurities. The primary impurities can be categorized as follows:

-

Starting Materials:

-

Unreacted 4-amino-2-nitrobenzoic acid.

-

-

Reaction By-products:

-

Di-acylated products: Where the amino group is acylated by another molecule of the starting acid.

-

Polymerization products: Resulting from intermolecular reactions under harsh conditions.

-

-

Isomeric Impurities:

-

If the synthesis involves nitration of ethyl 4-aminobenzoate, isomers such as Ethyl 2-amino-4-nitrobenzoate could be formed.

-

-

Residual Solvents and Reagents:

-

Ethanol, acid catalyst (e.g., sulfuric acid), and any solvents used during work-up and purification.

-

III. Analytical Characterization and Purity Assessment: A Multi-faceted Approach

A robust analytical strategy is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination due to its high resolution and sensitivity. A reversed-phase method is typically suitable.

Workflow for HPLC Purity Analysis:

Caption: A typical workflow for HPLC-based purity assessment.

Starting Point for Method Development (Adapted from a method for Ethyl 4-nitrobenzoate)[10]:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). The ratio will need to be optimized to achieve good resolution. A good starting point could be a gradient from 30% to 70% acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Column Temperature: 30 °C

Self-Validating System: The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness. The use of a reference standard, if available, is crucial. The precursor, Ethyl 4-nitrobenzoate, has a USP reference standard which can be useful for system suitability checks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280°C. The ramp rate and hold times should be optimized to separate the analyte from any impurities.

-

Injector and Transfer Line Temperatures: Typically set to 250°C and 280°C, respectively.

-

Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

-

Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal standard or by area percentage, assuming similar response factors for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation and can also be used for quantitative analysis (qNMR).

1H and 13C NMR Spectroscopy:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1H NMR: The spectrum will confirm the presence of the ethyl group (a triplet and a quartet), the aromatic protons, and the amino protons. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 1,2,4-trisubstituted pattern.

-

13C NMR: The spectrum will show the expected number of carbon signals, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons.

-

qNMR: For quantitative analysis, a certified internal standard with a known purity is added to a precisely weighed sample. The purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Melting Point

A sharp melting point range close to the literature value is a good indicator of high purity for crystalline solids. Impurities typically cause a depression and broadening of the melting point range.

IV. Conclusion: A Commitment to Quality

The successful integration of this compound into a synthetic workflow hinges on a comprehensive understanding of its commercial availability and a rigorous assessment of its purity. By carefully selecting suppliers, anticipating potential impurities based on the synthetic route, and employing a multi-technique analytical approach, researchers and drug development professionals can ensure the quality and consistency of this vital intermediate. This commitment to analytical excellence is not merely a procedural step but a foundational pillar of scientific integrity, leading to more reliable and reproducible research outcomes.

V. References

-

Chemical-Suppliers.com . This compound | CAS 84228-46-6. --INVALID-LINK--

-

Organic Syntheses . Ethyl p-Aminobenzoate. --INVALID-LINK--

-

CymitQuimica . CAS 84228-46-6: this compound. --INVALID-LINK--

-

ChemicalBook . 84228-46-6 | CAS DataBase. --INVALID-LINK--

-

CymitQuimica . This compound. --INVALID-LINK--

-

CP Lab Safety . This compound, 95% Purity, C9H10N2O4, 5 grams. --INVALID-LINK--

-

PrepChem.com . Synthesis of ethyl-2-amino-6-ethyl-4-nitrobenzoate. --INVALID-LINK--

-

ResearchGate . HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... --INVALID-LINK--

-

MySkinRecipes . 4-Amino-2-Nitro-Benzoic Acid Ethyl Ester. --INVALID-LINK--

-

ChemScene . 55204-24-5 | Ethyl 2-amino-4-nitrobenzoate. --INVALID-LINK--

-

Reagentia . This compound (1 x 5 g). --INVALID-LINK--

-

Pharmaffiliates . CAS No : 952309-99-8 | Product Name : 4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester. --INVALID-LINK--

-

Reagentia . This compound (1 x 250 mg). --INVALID-LINK--

-

Organic Syntheses Procedure . ETHYL p-AMINOBENZOATE. --INVALID-LINK--

-

Sigma-Aldrich . ETHYL 4-((2-NITROBENZYLIDENE)AMINO)BENZOATE AldrichCPR. --INVALID-LINK--

-

ResearchGate . Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. --INVALID-LINK--

-

PubChem . Ethyl 2-amino-4-nitrobenzoate. --INVALID-LINK--

-

Scirp.org . Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. --INVALID-LINK--

-

The Royal Society of Chemistry . Supporting information. --INVALID-LINK--

-

Sigma-Aldrich . Ethyl 4-nitrobenzoate USP Reference Standard. --INVALID-LINK--

-

The Royal Society of Chemistry . Supporting information. --INVALID-LINK--

-

PubChem . This compound. --INVALID-LINK--

-

Google Patents . Esterification of nitrobenzoic acids. --INVALID-LINK--

-

LGC Standards . Ethyl 4-Nitrobenzoate | CAS 99-77-4. --INVALID-LINK--

-

SRIRAMCHEM . 2-(diethylamino)ethyl 4-nitrobenzoate. --INVALID-LINK--

-

SIELC Technologies . Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. --INVALID-LINK--

-

Google Patents . Esterification process. --INVALID-LINK--

-

Sciencemadness.org . Reduction of 4-nitrobenzoic acid. --INVALID-LINK--

-

SpectraBase . Ethyl 4-aminobenzoate. --INVALID-LINK--

-

Benchchem . A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzoate by HPLC. --INVALID-LINK--

-

Der Pharma Chemica . Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. --INVALID-LINK--

-

ResearchGate . Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. --INVALID-LINK--

-

ResearchGate . hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. --INVALID-LINK--

-

Benchchem . A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. --INVALID-LINK--

References

- 1. 4-Amino-2-Nitro-Benzoic Acid Ethyl Ester [myskinrecipes.com]

- 2. This compound | CAS 84228-46-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS 84228-46-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 8. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 9. 84228-46-6 | CAS DataBase [m.chemicalbook.com]

- 10. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of Ethyl 4-amino-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and organic synthesis, the mastery of handling novel chemical entities is paramount. Ethyl 4-amino-2-nitrobenzoate, a substituted benzoate ester, presents as a valuable intermediate in the synthesis of various target molecules.[1] Its unique constellation of functional groups—an amino group, a nitro group, and an ethyl ester—offers versatile reactivity but also necessitates a nuanced understanding of its potential hazards.[1] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles for nitroaromatic compounds.

Section 1: Compound Profile and Hazard Identification

1.1. Toxicological Profile (Inferred)

The primary concern with nitroaromatic compounds is their potential for toxicity.[2] Overexposure to such compounds can lead to adverse health effects.[2] The amino group, while imparting basic properties, can also be a site for metabolic activation, potentially leading to the formation of reactive intermediates.

1.2. Physical and Chemical Hazards

Like many organic powders, finely dispersed this compound dust in the air could potentially form an explosive mixture. While not classified as an explosive, this potential for dust explosion should be a key consideration in its handling.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

2.1. Engineering Controls

All handling of solid this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the inhalation of any dust particles.

2.2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for safeguarding against accidental exposure.

| PPE Component | Specifications | Rationale |

| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Regular glove changes are recommended. |

| Body Protection | A lab coat, fully buttoned | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter | Recommended when handling large quantities or when engineering controls are insufficient to control dust. |

2.3. Experimental Workflow for Safe Handling

The following diagram outlines a standardized workflow for the safe handling of this compound powder.

Caption: A logical workflow for handling powdered chemical reagents.

Section 3: Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.

3.1. Storage Conditions

Based on supplier recommendations, this compound should be stored in a tightly sealed container in a dark place at room temperature.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | To maintain chemical stability. |

| Light | Keep in a dark place | To prevent potential photodegradation. |

| Atmosphere | Tightly sealed container | To prevent contamination and exposure to moisture. |

| Incompatibilities | Segregate from strong oxidizing agents and strong acids/bases | To prevent potentially vigorous or exothermic reactions. |

3.2. Spill Management

In the event of a spill, the area should be evacuated and ventilated. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.

3.3. Disposal

All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash.

Section 4: Emergency Procedures

In case of accidental exposure, immediate and appropriate action is crucial.

4.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

While specific hazard data for this compound is limited, a conservative and informed approach based on the principles of handling nitroaromatic compounds is essential for its safe use in research and development. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this versatile intermediate into their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

theoretical and computational studies on Ethyl 4-amino-2-nitrobenzoate

An In-depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 4-amino-2-nitrobenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of this compound (E4A2N), a molecule of significant interest due to its potential applications stemming from its specific electronic and structural characteristics. We will merge established experimental data with advanced computational modeling to provide a holistic understanding of its molecular properties. This document is intended for researchers, chemists, and drug development professionals seeking a detailed analysis of E4A2N's synthesis, spectroscopic profile, and quantum chemical properties.

Foundational Overview of this compound

This compound, with the chemical formula C₉H₁₀N₂O₄, is an aromatic compound derived from benzoic acid.[1][2] Its structure is characterized by a benzene ring substituted with an ethyl ester group, an amino group (-NH₂), and a nitro group (-NO₂). The relative positions of the electron-donating amino group and the electron-withdrawing nitro and ester groups create a pronounced intramolecular charge transfer (ICT) characteristic. This electronic asymmetry is a key determinant of its properties, making it a candidate for applications in non-linear optics (NLO) and as a precursor in the synthesis of more complex pharmaceutical compounds.[3][4][5][6]

This guide will dissect the molecule's properties through two complementary lenses: empirical spectroscopic analysis and first-principles quantum chemical calculations using Density Functional Theory (DFT).

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 84228-46-6 |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)--INVALID-LINK--[O-] |

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule begins with its synthesis and empirical characterization. While multiple synthetic routes exist, a common approach involves the controlled nitration and subsequent esterification of a 4-aminobenzoic acid precursor, or the selective reduction of a dinitro compound.

General Synthesis Pathway

The synthesis of substituted nitrobenzoates can be achieved through methods like the indium/ammonium chloride-mediated reduction of a corresponding nitro compound or the esterification of 4-nitrobenzoic acid with ethanol.[7][8] For instance, a procedure for a related compound, ethyl 4-aminobenzoate, involves refluxing ethyl 4-nitrobenzoate with indium powder and ammonium chloride in an ethanol/water mixture.[7] This highlights a reliable method for the selective reduction of a nitro group to an amine in the presence of an ester.

Experimental Analysis Workflow

The structural identity and purity of synthesized E4A2N are confirmed using a suite of spectroscopic techniques.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Spectroscopic Signature

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is paramount for identifying the functional groups within the molecule. The vibrational modes of E4A2N are predicted to show characteristic absorption bands. For the related ethyl 4-aminobenzoate, distinct peaks are observed for N-H stretching (around 3424-3224 cm⁻¹), C=O stretching of the ester (around 1685 cm⁻¹), and aromatic C=C stretching (1636-1598 cm⁻¹).[7] For E4A2N, we would additionally expect strong asymmetric and symmetric stretching bands for the NO₂ group, typically found around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[9]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides an unambiguous map of the carbon-hydrogen framework.

-

¹H NMR : Protons on the aromatic ring will appear as distinct doublets or multiplets in the aromatic region (~6.5-8.0 ppm). The amino (-NH₂) protons would show a broad singlet, while the ethyl group would present a characteristic quartet and triplet pattern.[7]

-

¹³C NMR : The spectrum would show distinct signals for the carbonyl carbon of the ester (~166 ppm), aromatic carbons, and the two carbons of the ethyl group.[7]

-

-

UV-Visible (UV-Vis) Spectroscopy : This method probes the electronic transitions within the molecule. Due to the extended conjugation and intramolecular charge transfer character, E4A2N is expected to have strong absorption bands in the UV-Vis region. The transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is the primary contributor to the main absorption peak. Computational methods, specifically Time-Dependent DFT (TD-DFT), are excellent for predicting and interpreting these transitions.[10][11]

The Computational Lens: Density Functional Theory (DFT)

To move beyond empirical data and into predictive analysis, we employ Density Functional Theory (DFT). DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It allows us to calculate a molecule's geometric, electronic, and optical properties from first principles.

Trustworthiness of the Method : The choice of functional and basis set is critical for accuracy. For organic molecules like E4A2N, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a well-validated balance of computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.[9][10][12]

Computational Analysis Workflow

The theoretical investigation follows a rigorous, multi-step protocol. Each step builds upon the last, creating a self-validating system where theoretical predictions can be checked against experimental benchmarks.

References

- 1. This compound | C9H10N2O4 | CID 22832069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 84228-46-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. ijstr.org [ijstr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 9. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 10. researchgate.net [researchgate.net]

- 11. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of Ethyl 4-amino-2-nitrobenzoate in Modern Organic Synthesis

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-amino-2-nitrobenzoate, a uniquely functionalized aromatic building block, offers a compelling entry point into a diverse array of heterocyclic systems and other valuable chemical entities. This application note serves as a detailed guide to the practical use of this reagent, providing in-depth protocols and mechanistic insights to empower researchers in their synthetic endeavors.

A Molecule of Dichotomous Reactivity: Unlocking Synthetic Potential

This compound presents a fascinating case of electronically opposed functionalities on a single aromatic ring. The para-amino group, a strong electron-donating group, activates the ring towards electrophilic substitution and serves as a key nucleophilic handle. Conversely, the ortho-nitro group, a powerful electron-withdrawing group, deactivates the ring and modulates the reactivity of the adjacent amino group. This electronic interplay is not a limitation but rather a strategic advantage, allowing for selective transformations and the construction of intricate molecular frameworks that would otherwise require lengthy protecting group strategies.

The primary synthetic utility of this compound lies in its ability to serve as a precursor to ortho-diaminobenzoic acid derivatives. The selective reduction of the nitro group unmasks a vicinal diamine system, a privileged scaffold for the synthesis of a multitude of heterocyclic compounds, most notably benzimidazoles, which are prevalent in medicinal chemistry.[1][2][3]

Core Applications and Synthetic Pathways

The strategic application of this compound revolves around a few key transformations that leverage its unique substitution pattern. The following sections detail the most important of these and provide field-proven protocols.

Selective Reduction of the Nitro Group: Gateway to ortho-Phenylenediamines

The cornerstone of this reagent's utility is the selective reduction of the nitro group to an amine, furnishing Ethyl 2,4-diaminobenzoate. This transformation is critical as it sets the stage for subsequent cyclization reactions. While various methods exist for nitro group reduction, catalytic hydrogenation and metal-mediated reductions are the most commonly employed and reliable.[4]

Protocol 1: Catalytic Hydrogenation for the Synthesis of Ethyl 2,4-diaminobenzoate

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds and is a reliable method for obtaining the corresponding diamine.[4]

Materials:

-

This compound

-

Palladium on carbon (10% w/w)

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi, but this may need optimization) and commence vigorous stirring or shaking.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Ethyl 2,4-diaminobenzoate. The product can be purified further by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Palladium on Carbon: A highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers good selectivity and is easily removed by filtration.

-

Ethanol/Ethyl Acetate: These are common solvents for hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.

-

Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of reaction. 50 psi is a good starting point, but for more stubborn reductions, higher pressures may be required.

-

Filter Aid: This is crucial for the complete removal of the fine palladium catalyst, which can otherwise contaminate the product and interfere with subsequent reactions.

dot

Caption: Workflow for Catalytic Hydrogenation.

Synthesis of Benzimidazoles: A Cornerstone of Medicinal Chemistry

Benzimidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][5] The ortho-diamine functionality of Ethyl 2,4-diaminobenzoate makes it an ideal precursor for the synthesis of these valuable scaffolds. The most common method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with an aldehyde, followed by an oxidative cyclization.

Protocol 2: Synthesis of a 2-Aryl-5-carbethoxy-benzimidazole

This protocol outlines a general procedure for the synthesis of a benzimidazole derivative from Ethyl 2,4-diaminobenzoate and an aromatic aldehyde.

Materials:

-

Ethyl 2,4-diaminobenzoate (from Protocol 1)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol or Acetic Acid (reagent grade)

-

Sodium metabisulfite (optional, as an oxidant)

-

Rotary evaporator

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2,4-diaminobenzoate (1.0 eq) in ethanol or acetic acid.

-

Add the aromatic aldehyde (1.0-1.1 eq) to the solution.

-

If using an external oxidant, add sodium metabisulfite (2.0 eq). Alternatively, the reaction can be open to the air, which will serve as the oxidant.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Aldehyde: The choice of aldehyde determines the substituent at the 2-position of the benzimidazole ring, allowing for the synthesis of a diverse library of compounds.

-

Solvent: Ethanol is a common solvent for this reaction. Acetic acid can also be used and can act as a catalyst.

-

Oxidant: The condensation of the diamine and aldehyde initially forms a dihydrobenzimidazole, which needs to be oxidized to the aromatic benzimidazole. Air is often a sufficient oxidant, but for faster or higher-yielding reactions, an external oxidant like sodium metabisulfite can be used.

dot

Caption: Benzimidazole Synthesis Pathway.

Data Presentation

Table 1: Physical and Chemical Properties of this compound [6]

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |